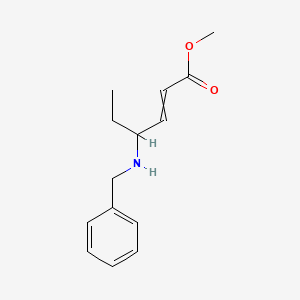

Methyl 4-(benzylamino)hex-2-enoate

Description

Properties

CAS No. |

114124-34-4 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

methyl 4-(benzylamino)hex-2-enoate |

InChI |

InChI=1S/C14H19NO2/c1-3-13(9-10-14(16)17-2)15-11-12-7-5-4-6-8-12/h4-10,13,15H,3,11H2,1-2H3 |

InChI Key |

OCVBUUOKTOQARE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=CC(=O)OC)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Conjugate Addition to α,β-Unsaturated Esters

A widely applied method involves the conjugate addition of benzylamine to α,β-unsaturated esters. For example, methyl 4-bromohex-2-enoate reacts with benzylamine in dichloromethane (DCM) at room temperature, facilitated by triethylamine (NEt₃) to neutralize HBr byproducts. This approach mirrors the synthesis of methyl 4-(N-benzyl-N-methoxycarbonylallylamino)but-2-enoate reported by, where benzylamine (2 equivalents) was added to methyl 4-bromocrotonate to yield the corresponding β-amino ester in 76% yield. Extending this to a hex-2-enoate system would require analogous bromoenoate precursors.

Key Reaction Conditions:

Alkylation of Benzylamine with Halogenated Enoates

An alternative route employs nucleophilic substitution, where benzylamine displaces a halogen at the fourth position of methyl 4-bromohex-2-enoate. This method, adapted from protocols for methyl 4-(aminomethyl)benzoate, emphasizes pH and temperature control to prevent ester hydrolysis. For instance, after alkylation, the reaction mixture is cooled to 5–10°C, and the pH is adjusted to 6–7 using sodium hydroxide before extraction with methylene chloride.

Optimization Insights:

- pH Control: Maintaining pH 6–7 during workup minimizes ester hydrolysis.

- Extraction Efficiency: Saturation of the aqueous phase with NaCl improves partitioning into organic solvents like toluene or DCM.

Comparative Analysis of Synthetic Methods

Optimization Strategies for Improved Yields

Solvent and Temperature Effects

Polar aprotic solvents like THF enhance nucleophilicity in conjugate additions, while chlorinated solvents (e.g., DCM) improve solubility of hydrophobic intermediates. For example, lithium amide-mediated additions in THF at −78°C achieved >98% diastereomeric excess in related piperidine syntheses.

Protecting Group Strategies

Benzyl protection, as demonstrated in, prevents unwanted side reactions during amine alkylation. Subsequent hydrogenolysis (Pd(OH)₂/C, H₂) cleanly removes the benzyl group without affecting the ester.

Workup and Purification

Post-reaction workup requires careful pH adjustment to isolate the free amine. For instance, raising the pH to 10–11 with NaOH after extraction ensures protonation of the amine, enhancing organic phase partitioning.

Analytical Characterization

- ¹H NMR: Expected signals include a vinyl proton triplet (δ 5.8–6.2 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and N–CH₂ resonance (δ 3.3–3.7 ppm).

- IR Spectroscopy: Stretches at ~1740 cm⁻¹ (ester C=O) and 3300 cm⁻¹ (N–H).

- Mass Spectrometry: Molecular ion peak at m/z 263 (C₁₅H₂₁NO₂⁺).

Applications in Pharmaceutical Synthesis

This compound serves as a precursor for β-lactam antibiotics and kinase inhibitors. Its cyclization to piperidine derivatives, as shown in, highlights its utility in constructing nitrogen heterocycles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)hex-2-enoate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxo compounds.

Reduction: Reduction can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Methyl 4-(benzylamino)hex-2-enoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)hex-2-enoate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analog: Methyl 4-(4'-Bromophenyl)amino-6-methyl-2-oxocyclohex-3-en-1-oate

- Structure: Features a cyclohexenone ring with a 4'-bromophenylamino substituent and a methyl ester.

- Key Differences: Cyclohexenone vs. linear hex-2-enoate backbone (affects planarity and rigidity) . Bromophenyl group introduces electron-withdrawing effects, altering electronic distribution compared to benzyl's electron-donating nature.

- Biological Activity: X-ray crystallography confirms a planar conformation critical for anticonvulsant activity.

- Synthesis: Crystallographic data (CCDC 212030) supports a rigid intermediate, contrasting with the flexible hex-2-enoate chain in the target compound .

Functional Analog: (S,E)-N-(3-Cyano-4-(3-Ethynylphenylamino)-7-(Tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-4-(Benzylamino)-but-2-enamide

- Structure: Shares a benzylamino group but incorporates a quinoline core and ethynylphenyl substituent.

- Key Differences: But-2-enamide vs. hex-2-enoate chain (shorter carbon backbone reduces flexibility). ~250 for methyl 4-(benzylamino)hex-2-enoate) .

Ester-Functionalized Analog: Methyl 4-Acetamido-2-Hydroxybenzoate

- Structure : Benzoate ester with acetamido and hydroxyl substituents.

- Key Differences: Aromatic benzoate ring vs. aliphatic hex-2-enoate. Hydroxyl and acetamido groups increase polarity, reducing lipophilicity compared to benzylamino derivatives .

- Synthesis: Prepared via acetylation of 4-aminosalicylic acid, contrasting with enaminone syntheses that often involve condensation of amines with β-ketoesters .

Data Tables

Table 1: Structural and Physical Properties

*LogP values estimated via ChemDraw.

Q & A

Q. What are the standard synthetic routes for Methyl 4-(benzylamino)hex-2-enoate, and how are reaction conditions optimized?

A common method involves palladium-catalyzed cross-coupling reactions. For example, a procedure using Pd(PPh₃)₂Cl₂ and CuI as catalysts with triethylamine as a base in a solvent like THF or DMF can yield the compound. Reaction optimization includes controlling temperature (45–80°C), stoichiometry (1.2 equiv. of aryl halide), and purification via flash chromatography (10–40% EtOAc in pentane) . Key parameters to monitor include catalyst loading (2 mol%) and reaction time (12–24 hrs).

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. How is the stereochemical configuration of the α,β-unsaturated ester moiety verified?

X-ray crystallography using programs like ORTEP-3 (for structure visualization) confirms geometry . Alternatively, NOESY NMR can detect spatial proximity between the benzylamino group and the ester carbonyl .

Advanced Research Questions

Q. How can conflicting data on reaction yields or stereoselectivity be resolved during synthesis?

Contradictions often arise from solvent polarity or catalyst decomposition. Systematic approaches:

Q. What methodologies are used to analyze hydrogen-bonding patterns in this compound crystals?

Graph set analysis (as per Etter’s formalism) identifies motifs like D (donors) and A (acceptors). For example:

Q. How does the electronic nature of substituents affect the compound’s reactivity in nucleophilic additions?

The electron-withdrawing ester group activates the α,β-unsaturated system for Michael additions. Computational studies (DFT) can predict sites of nucleophilic attack:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.